
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies and autoimmune diseases.
Applications De Recherche Scientifique
Polymer Synthesis and Properties
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide and related compounds have been investigated in the synthesis of various polymers. Studies such as those by Hsiao, Yang, and Chen (2000), Liaw, Liaw, and Chen (2000), and others have explored the synthesis of polyamides using similar compounds. These polyamides exhibit properties like high thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000) (Liaw, Liaw, & Chen, 2000).
Pharmacological Studies
Compounds similar to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been investigated for their pharmacological properties. For example, Nie et al. (2020) studied analogs of this compound as potential TRPV1 antagonists, showing promise in alleviating chronic pain. These studies contribute to understanding the structural-activity relationship and pharmacokinetic profiles of such compounds (Nie et al., 2020).
Osteogenic Applications
Research by Han et al. (2013) on a compound structurally related to N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide revealed its potential in osteogenic applications. The study showed that the compound could enhance osteogenic differentiation in cell models, indicating its potential use in bone health and regeneration (Han et al., 2013).
Electrochromic Properties
The derivatives of N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide have been studied for their electrochromic properties. Hsiao, Liou, and Wang (2009) synthesized polyamides containing similar compounds, which displayed significant electrochromic stability and color change properties. This research opens possibilities for their use in electrochromic devices and smart windows (Hsiao, Liou, & Wang, 2009).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGKACMLSKQDTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

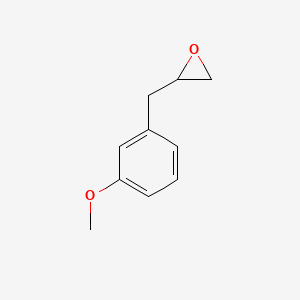
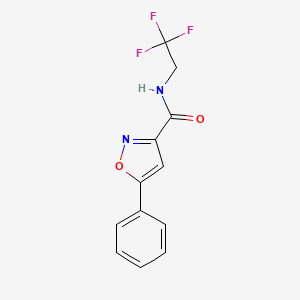
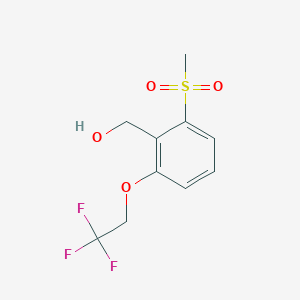
![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)
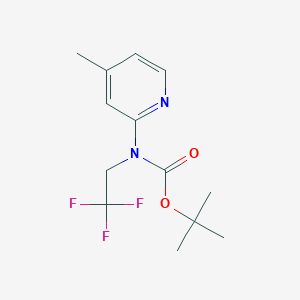
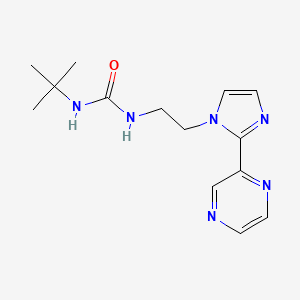
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)
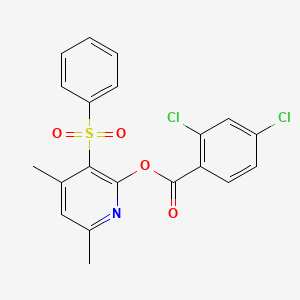
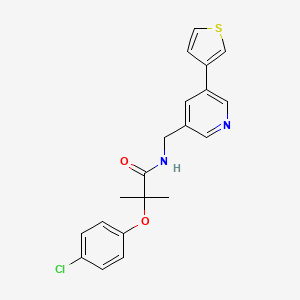
amine hydrochloride](/img/structure/B2397789.png)